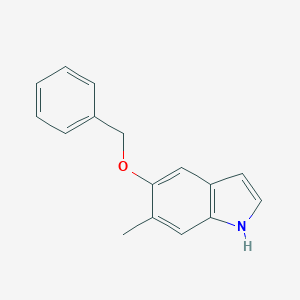

5-(Benzyloxy)-6-methyl-1H-indole

描述

5,6-Dichloro-1-β-D-ribofuranosylbenzimidazole is a chemical compound known for its ability to inhibit transcription elongation by RNA Polymerase II. It is a nucleoside analog that also inhibits certain protein kinases . This compound is often used in scientific research to study transcription processes and has applications in various fields including biology and medicine.

准备方法

合成路线和反应条件: 5,6-二氯-1-β-D-呋喃核糖基苯并咪唑的合成涉及5,6-二氯苯并咪唑与呋喃核糖供体的反应。该反应通常在酸性条件下进行,以促进糖苷键的形成。 该化合物可以从热酒精中结晶,表明其在加热至80°C时具有稳定性 。

工业生产方法: 5,6-二氯-1-β-D-呋喃核糖基苯并咪唑的工业生产方法没有广泛的文献记载。 该化合物可从商业上获得,通常在-20°C干燥条件下储存以保持其稳定性 。

化学反应分析

反应类型: 5,6-二氯-1-β-D-呋喃核糖基苯并咪唑会发生各种化学反应,包括:

还原: 还原反应可以改变氯化的芳香环,可能改变其生物活性。

取代: 芳香环上的氯原子可以通过亲核芳香取代反应被其他官能团取代。

常用试剂和条件:

氧化: 可以使用常见的氧化剂,如高锰酸钾或过氧化氢。

还原: 可以使用还原剂,如硼氢化钠或氢化铝锂。

取代: 可以使用胺或硫醇等亲核试剂进行取代反应。

主要产物: 从这些反应中形成的主要产物取决于所使用的特定试剂和条件。例如,取代反应可以产生各种衍生物,其中不同的官能团取代了氯原子。

科学研究应用

5,6-二氯-1-β-D-呋喃核糖基苯并咪唑有几个科学研究应用:

化学: 用作研究转录延伸和RNA聚合酶II活性的工具。

生物学: 用于实验中抑制mRNA合成和研究基因表达调控。

医学: 正在研究其潜在的治疗应用,包括其通过RNA修饰抑制人类免疫缺陷病毒(HIV)的能力。

工业: 用于开发分子生物学研究的科研试剂和工具。

作用机制

5,6-二氯-1-β-D-呋喃核糖基苯并咪唑的作用机制涉及抑制RNA聚合酶II的转录延伸。 这种抑制依赖于DRB敏感性诱导因子、负延伸因子和正转录延伸因子b等因素 。 该化合物还会干扰DNA拓扑异构酶II并抑制细胞周期蛋白依赖性激酶7和9,这会导致白血病细胞凋亡 。

类似化合物:

5,6-二溴-1-β-D-呋喃核糖基苯并咪唑: 一种更有效的类似物,也能抑制RNA聚合酶II。

放线菌素D: 另一种转录抑制剂,可与DNA结合并阻止RNA合成。

环己酰亚胺: 通过干扰蛋白质延伸过程中的转运步骤来抑制蛋白质合成。

独特性: 5,6-二氯-1-β-D-呋喃核糖基苯并咪唑在特异性抑制RNA聚合酶II和诱导某些癌细胞凋亡方面是独特的。 它作为核苷类似物和蛋白激酶抑制剂的双重作用使其成为分子生物学研究中的宝贵工具 。

相似化合物的比较

5,6-Dibromo-1-β-D-ribofuranosylbenzimidazole: A more potent analog that also inhibits RNA Polymerase II.

Actinomycin D: Another transcription inhibitor that binds to DNA and prevents RNA synthesis.

Cycloheximide: Inhibits protein synthesis by interfering with the translocation step in protein elongation.

Uniqueness: 5,6-Dichloro-1-β-D-ribofuranosylbenzimidazole is unique in its specific inhibition of RNA Polymerase II and its ability to induce apoptosis in certain cancer cells. Its dual role as a nucleoside analog and protein kinase inhibitor makes it a valuable tool in molecular biology research .

属性

IUPAC Name |

6-methyl-5-phenylmethoxy-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO/c1-12-9-15-14(7-8-17-15)10-16(12)18-11-13-5-3-2-4-6-13/h2-10,17H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQQATFQWJJNYMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=CN2)C=C1OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30646652 | |

| Record name | 5-(Benzyloxy)-6-methyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30646652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19500-00-6 | |

| Record name | 5-(Benzyloxy)-6-methyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30646652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7-methyl-3,8-dihydropurin-6-one](/img/structure/B101971.png)